3,4-Dimethoxy-5-nitrobenzaldehyde

Overview

Description

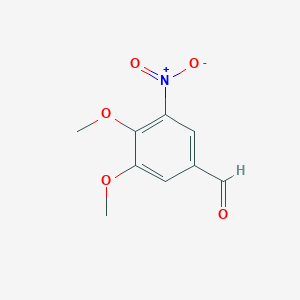

3,4-Dimethoxy-5-nitrobenzaldehyde (CAS: 22027-96-9) is a benzaldehyde derivative with methoxy (-OCH₃) groups at positions 3 and 4 and a nitro (-NO₂) group at position 5. Its molecular formula is C₉H₉NO₅, with a molecular weight of 211.17 g/mol . This compound is a key intermediate in organic synthesis, particularly in radiopharmaceutical production. For instance, it serves as a precursor in the Schiemann reaction for synthesizing fluorinated DOPA analogs, which are used in positron emission tomography (PET) imaging . Commercial suppliers offer it in purities ranging from 95% to 99.9%, with applications spanning pharmaceuticals, agrochemicals, and dye synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxy-5-nitrobenzaldehyde can be synthesized through the nitration of vanillin, followed by methylation. The nitration of vanillin is typically carried out using concentrated nitric acid in glacial acetic acid, yielding 5-nitrovanillin. This intermediate is then methylated using dimethyl sulfate to produce this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxy-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.

Substitution: Strong nucleophiles like sodium methoxide in methanol.

Major Products:

Oxidation: 3,4-Dimethoxy-5-nitrobenzoic acid.

Reduction: 3,4-Dimethoxy-5-aminobenzaldehyde.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

Xanthine Oxidase Inhibition

One of the most significant applications of 3,4-dimethoxy-5-nitrobenzaldehyde is its role as a potent inhibitor of xanthine oxidase (XO), an enzyme involved in uric acid production. This inhibition is crucial for managing conditions like hyperuricemia and gout:

- Inhibition Mechanism : The compound exhibits a mixed-type inhibition on XO with an IC₅₀ value of approximately 3 μM. It interacts with the enzyme's molybdenum center and has been shown to reduce serum uric acid levels effectively in animal models .

Case Study: Hyperuricemia Treatment

In a study involving hyperuricemic mice, administration of this compound significantly lowered serum uric acid levels without notable side effects, contrasting sharply with allopurinol, a standard treatment that resulted in adverse effects in some subjects .

Organic Synthesis Applications

This compound serves as an important building block in organic synthesis due to its reactive functional groups:

- Intermediate for Bioactive Compounds : The compound can be transformed into various derivatives that possess biological activity. For instance, it can be reduced to amines or used in the synthesis of polymers with tailored properties.

The unique electronic properties imparted by the combination of methoxy and nitro groups make this compound suitable for developing polymers with specific characteristics. The electron-donating nature of methoxy groups alongside the electron-withdrawing nitro group influences the polymer's conductivity and reactivity.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-5-nitrobenzaldehyde involves its interaction with specific molecular targets. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. These interactions can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3,4-Dihydroxy-5-nitrobenzaldehyde

- Structure : Replaces methoxy groups with hydroxyl (-OH) at positions 3 and 4.

- Synthesis : Produced via demethylation of 3,4-dimethoxy-5-nitrobenzaldehyde using strong nucleophilic agents (e.g., lithium hydroxide) in polar aprotic solvents under inert conditions .

- Properties :

- Higher polarity and solubility in polar solvents due to hydroxyl groups.

- Increased reactivity in acid-catalyzed reactions (e.g., esterification) compared to the methoxy analog.

- Applications : Intermediate in dye synthesis and coordination chemistry due to its ability to form stable metal complexes .

4-Hydroxy-3-methoxy-5-((2-nitrophenyl)diazenyl)benzaldehyde

- Structure : Contains a diazenyl (-N=N-) group at position 5 and a hydroxyl group at position 4.

- Synthesis : Derived from this compound via diazo coupling reactions .

- Properties :

- Applications : Primarily used in dye manufacturing and as a ligand precursor in coordination polymers.

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure : Features hydroxyl groups at positions 3 and 4 and an acrylic acid side chain.

- Properties: Antioxidant activity due to phenolic hydroxyl groups. High solubility in water and polar solvents.

- Applications : Widely used in pharmacology, cosmetics, and food additives . Contrastingly, this compound’s methoxy groups enhance stability but reduce biological activity.

3,4-Dibenzyloxybenzaldehyde

- Structure : Benzyloxy (-OBn) groups at positions 3 and 4.

- Properties :

- Bulky benzyl groups increase steric hindrance, reducing reactivity in nucleophilic additions.

- Higher lipophilicity compared to methoxy or hydroxyl analogs.

- Applications : Used in protected aldehyde intermediates for multi-step organic syntheses .

Comparative Data Table

Biological Activity

3,4-Dimethoxy-5-nitrobenzaldehyde, also known as 5-nitroveratraldehyde, is an aromatic compound with notable biological activities. Its molecular formula is CHNO, and it features two methoxy groups and one nitro group attached to a benzaldehyde structure. This compound has garnered attention in various fields, including medicinal chemistry and pharmacology, due to its potential antimicrobial and anti-inflammatory properties.

The compound is characterized by the following properties:

- Molecular Weight : 211.17 g/mol

- Functional Groups : Nitro (), Methoxy (), and Aldehyde ()

- Solubility : Soluble in organic solvents; water solubility may vary based on pH and temperature conditions.

This compound interacts with biological targets through its reactive functional groups. The nitro group can undergo reduction to form reactive intermediates that bind to DNA, leading to cellular damage. This mechanism is similar to other nitro-containing compounds known for their antimicrobial activity .

Antimicrobial Activity

Nitro compounds are recognized for their antimicrobial properties. This compound has been investigated for its ability to inhibit the growth of various microorganisms. The proposed mechanism involves the reduction of the nitro group, generating toxic intermediates that can damage microbial DNA .

Anti-Inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties by inhibiting key inflammatory mediators such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The presence of the nitro group enhances its pharmacodynamic profile, making it a potential candidate for treating inflammatory diseases .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of both gram-positive and gram-negative bacteria, suggesting its broad-spectrum antimicrobial potential .

- Anti-inflammatory Mechanisms : In vitro studies revealed that the compound significantly reduced the production of pro-inflammatory cytokines in macrophages, indicating its potential use in managing chronic inflammatory conditions .

- Synthesis and Derivatives : The synthesis of this compound has been explored extensively, with various derivatives being created to enhance its biological activity. For instance, modifications to the methoxy or nitro groups have been shown to affect its potency against specific targets .

Comparative Analysis with Similar Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Nitrovanillin | CHNO | Contains hydroxyl group; exhibits enzyme inhibition properties |

| 3-Nitrobenzaldehyde | CHNO | Lacks methoxy groups; simpler structure |

| 3,4-Dihydroxy-5-nitrobenzaldehyde | CHNO | Contains hydroxyl groups; potential for enhanced reactivity |

Q & A

Basic Research Questions

Q. What are the key physical-chemical properties of 3,4-Dimethoxy-5-nitrobenzaldehyde relevant to experimental design?

The compound (C₉H₉NO₅) has a molecular weight of 211.17 g/mol, a boiling point of 372.2 ± 42.0 °C, and a density of 1.3 ± 0.1 g/cm³. Its polar surface area (PSA) of 81.35 Ų and LogP of 1.89 suggest moderate hydrophobicity, influencing solubility in organic solvents like ethanol. These properties guide solvent selection for reactions and purification methods such as recrystallization or column chromatography .

Q. How should this compound be stored to maintain stability?

Store the compound at 2–8°C in a tightly sealed, dry container protected from light and moisture. These conditions prevent degradation of the nitro and aldehyde functional groups, which are sensitive to hydrolysis and photolytic reactions .

Q. What synthetic routes are commonly used to prepare this compound?

A typical method involves nitration of 3,4-dimethoxybenzaldehyde (veratraldehyde) using mixed nitric-sulfuric acid. Reaction monitoring via TLC or HPLC is critical to control nitration regioselectivity. Post-synthesis, purification via recrystallization (e.g., using ethanol/water) ensures high purity (>98%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., nitro group at C5, methoxy at C3/C4).

- FT-IR : Peaks at ~1700 cm⁻¹ (aldehyde C=O) and ~1520 cm⁻¹ (nitro NO₂) validate functional groups.

- GC-MS : Retention time and fragmentation patterns aid in purity assessment .

Q. How does the nitro group influence the compound’s reactivity in electrophilic substitution reactions?

The electron-withdrawing nitro group deactivates the aromatic ring, directing subsequent substitutions (e.g., bromination) to the less hindered positions. Computational studies (DFT) can predict regioselectivity by analyzing charge distribution .

Advanced Research Questions

Q. What strategies resolve contradictions in reported melting points or solubility data?

Use differential scanning calorimetry (DSC) to determine precise melting points and dynamic vapor sorption (DVS) to assess hygroscopicity. Cross-validate with literature from authoritative databases (e.g., NIST) to address discrepancies .

Q. How can this compound serve as a precursor for heterocyclic compounds?

The aldehyde group participates in condensation reactions (e.g., with hydrazines to form hydrazones) or Knoevenagel reactions to generate α,β-unsaturated carbonyl intermediates. These are precursors for pyrimidines or indole derivatives relevant to drug discovery .

Q. What role does this compound play in synthesizing photoactive materials?

The nitro group’s electron-deficient nature enables charge-transfer complex formation with electron-rich aromatics. Such complexes are explored in organic semiconductors or light-responsive molecular switches .

Q. How do solvent effects impact the compound’s reactivity in nucleophilic additions?

Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic attacks on the aldehyde. Kinetic studies under varying solvent dielectric constants can optimize reaction rates .

Q. What computational tools predict the compound’s behavior under reducing conditions?

Density Functional Theory (DFT) calculates reduction potentials of the nitro group to amine, aiding in designing catalytic hydrogenation protocols. Solvent models (e.g., COSMO-RS) refine predictions of reaction pathways .

Q. How can conflicting HPLC retention data be harmonized across laboratories?

Standardize chromatographic conditions (e.g., C18 column, 60:40 acetonitrile/water mobile phase, UV detection at 254 nm). Interlaboratory studies using certified reference materials improve reproducibility .

Q. What are the mechanistic implications of nitro group meta-directing effects in cross-coupling reactions?

The nitro group’s meta-directing nature influences Suzuki-Miyaura coupling sites. Mechanistic studies using kinetic isotope effects (KIE) or Hammett plots elucidate electronic contributions to regioselectivity .

Q. Methodological Guidance

Designing a stability study for this compound under varying pH conditions:

- Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C/40°C.

- Monitor degradation via HPLC-UV at intervals (0, 7, 14 days).

- Kinetic modeling (e.g., Arrhenius equation) predicts shelf-life under storage conditions .

Optimizing catalytic reduction of the nitro group to amine:

- Screen catalysts (e.g., Pd/C, Raney Ni) under H₂ (1–10 atm) in ethanol/THF.

- Use in situ FT-IR to track nitro-to-amine conversion.

- Post-reduction, isolate the amine via acid-base extraction .

Analyzing nitro group orientation in crystal structures:

Properties

IUPAC Name |

3,4-dimethoxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-8-4-6(5-11)3-7(10(12)13)9(8)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOUWQZZKSKEHCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.